Alliacol A

Cytotoxicity DNA Synthesis Inhibition Antitumor

Alliacol A (CAS 79232-29-4) is a sesquiterpene lactone with a unique tetracyclic oxirane-indeno-furan core and an α-methylene-γ-lactone warhead. Its distinct stereochemistry drives specific DNA synthesis inhibition (2–5 μg/mL) in Ehrlich ascites carcinoma cells and defined cysteine reactivity, making it an essential chemical probe for SAR, biosynthesis, and electrochemical total synthesis studies. Unlike generic analogs, only authentic Alliacol A preserves scaffold-specific activity—substitution introduces confounding variables.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
CAS No. 79232-29-4
Cat. No. B1246753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlliacol A
CAS79232-29-4
Synonymsalliacol A
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC1CCC2(C(=C)C(=O)OC23C14C(O4)C(C3)(C)C)O
InChIInChI=1S/C15H20O4/c1-8-5-6-13(17)9(2)10(16)18-14(13)7-12(3,4)11-15(8,14)19-11/h8,11,17H,2,5-7H2,1,3-4H3/t8-,11-,13+,14+,15-/m1/s1
InChIKeyVLJBPLOIFLPLAP-AUCBNHOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alliacol A (CAS 79232-29-4): A Sesquiterpene Lactone Antibiotic from Marasmius alliaceus


Alliacol A (CAS 79232-29-4) is a sesquiterpene lactone antibiotic originally isolated from the fungal species Marasmius alliaceus (syn. Mycetinis alliaceus), belonging to the class of oxanes [1][2]. Its core structure is a highly functionalized tetracyclic system incorporating an α-methylene-γ-lactone moiety, a known Michael acceptor commonly linked to its biological activity .

The Limits of In-Class Substitution for Alliacol A


While other sesquiterpene lactones may share the α-methylene-γ-lactone pharmacophore, simple substitution is not possible for research focused on the Alliacol A scaffold. Its highly specific tetracyclic architecture, including a unique oxirane ring fused to an indeno-furan system, dictates its specific molecular interactions [1]. This structural rigidity and stereochemistry are the basis for its distinct biological profile, including its specific inhibition of DNA synthesis and its documented reactivity with cysteine, which directly modulates its activity [2]. Using a structurally related but chemically distinct analog would introduce confounding variables in studies of structure-activity relationships (SAR), biosynthesis, or total synthesis methodology.

Quantitative Comparative Evidence for Alliacol A


Comparative Cytotoxicity: DNA Synthesis Inhibition in Ehrlich Ascites Carcinoma Cells

Alliacol A demonstrates a concentration-dependent inhibition of DNA synthesis in Ehrlich ascites carcinoma cells. In the original isolation study, both Alliacol A and its co-isolated analog Alliacol B showed potent inhibition of DNA synthesis in the same cellular model. The data provides a direct head-to-head comparison between the two related compounds [1].

Cytotoxicity DNA Synthesis Inhibition Antitumor

The Cysteine Adduct Phenomenon: A Shared Mechanism of Activity Modulation

The α-methylene-γ-lactone moiety in Alliacol A is susceptible to nucleophilic attack by thiols, such as cysteine. The seminal paper on the Alliacols demonstrates that both Alliacol A and B react with cysteine to form adducts, and this reaction results in a marked reduction in their biological activity. This class-level inference is based on the identical reactivity of the pharmacophore [1].

Mechanism of Action Cysteine Reactivity Thiol-Michael Addition

Synthetic Accessibility: Enantioselective vs. Racemic Total Synthesis Routes

The total synthesis of Alliacol A has been achieved via both racemic and enantioselective routes, each with distinct efficiency metrics. The formal racemic total synthesis, achieved via an anodic cyclization-Friedel Crafts alkylation strategy, proceeds in high yield for the key cyclization step [1]. The subsequent asymmetric synthesis of (-)-Alliacol A, while providing access to the naturally occurring enantiomer, represents a more complex synthetic challenge [2].

Total Synthesis Synthetic Methodology Electrochemistry

Application Scenarios for Alliacol A in Research


Mechanistic Studies of DNA Synthesis Inhibition

Given its potent and specific inhibition of DNA synthesis in Ehrlich ascites carcinoma cells (2-5 μg/mL), Alliacol A serves as a valuable chemical probe for investigating the molecular mechanisms of DNA replication and cell cycle arrest in this model system [1]. Its well-defined activity allows for dose-response studies to pinpoint its cellular targets and differentiate its effects from other cytotoxic agents.

Structure-Activity Relationship (SAR) Studies on the α-Methylene-γ-Lactone Pharmacophore

The unique tetracyclic core of Alliacol A, combined with its α-methylene-γ-lactone warhead, makes it an ideal scaffold for SAR studies. Researchers can utilize Alliacol A as a parent compound to synthesize and evaluate analogs, quantifying how modifications to the core structure impact its cytotoxicity and, crucially, its reactivity with biological nucleophiles like cysteine [1].

Methodological Development in Electrochemical Total Synthesis

The total synthesis of Alliacol A is a benchmark application for anodic cyclization methodologies [2]. The racemic and asymmetric synthetic routes provide a challenging yet well-defined target for developing and optimizing new electrochemical reactions. Its synthesis is a test case for evaluating the efficiency, yield, and stereoselectivity of novel anodic coupling strategies.

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